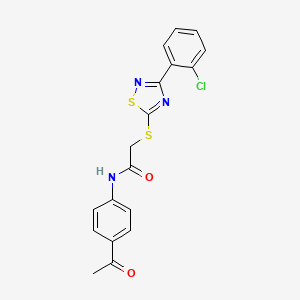
N-(4-acetylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666124 is a compound with antimalarial activity. It belongs to the class of aminopyrazoles, which have been identified as potent against both asexual and sexual stage parasites of Plasmodium falciparum .
Chemical Reactions Analysis
Types of Reactions: While detailed information on specific reactions is lacking, we can infer that MMV666124 interacts with cellular components. It likely undergoes various transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The reagents and conditions used in MMV666124’s synthesis and subsequent reactions would depend on the specific modifications made during its preparation. These could involve typical organic chemistry reagents and catalysts.
Major Products: The major products formed from MMV666124 reactions would vary based on the specific modifications introduced. These could include derivatives with altered pharmacological properties.
Scientific Research Applications
MMV666124’s applications extend beyond antimalarial activity. While its primary use is in combating malaria, it may also find applications in other fields:
Chemistry: MMV666124 could serve as a scaffold for designing new antimalarial compounds.
Biology: Researchers may explore its effects on parasite biology and host interactions.
Medicine: Investigating MMV666124’s safety, efficacy, and potential side effects is crucial for drug development.
Industry: Pharmaceutical companies may explore its commercial potential.
Mechanism of Action
MMV666124’s mechanism of action remains elusive. related compounds like the spiroindolones target a sodium transporter called PfATP4 (P-type cation-transporter ATPase 4) in Plasmodium parasites . It’s possible that MMV666124 shares a similar target.
Comparison with Similar Compounds
Unfortunately, I don’t have information on other similar compounds at this moment. researchers often compare MMV666124 with related antimalarials to understand its unique features.
Properties
Molecular Formula |
C18H14ClN3O2S2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-11(23)12-6-8-13(9-7-12)20-16(24)10-25-18-21-17(22-26-18)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,24) |
InChI Key |
QHKAIZZULJHVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















